molecular formula C13H26N2O4S B6192376 tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2679812-07-6

tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6192376
CAS No.: 2679812-07-6
M. Wt: 306.4
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Description

tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

  • tert-butyl (3S)-3-(sulfamoyl)pyrrolidine-1-carboxylate
  • tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
  • tert-butyl (3S)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate

Uniqueness:

  • The presence of the tert-butyl group on both the sulfonamide and carboxylate functionalities provides unique steric and electronic properties.
  • This compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

2679812-07-6

Molecular Formula

C13H26N2O4S

Molecular Weight

306.4

Purity

95

Origin of Product

United States

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